Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Overview
Description
This compound belongs to the class of purines and has shown promising results in various fields, including cancer research, neurological disorders, and inflammation.
Preparation Methods
Phenol, 4-[(1H-purin-6-ylamino)methyl]- is synthesized from 6-chloro-purine through a sequence of reactions involving chlorination, displacement, and acetylation. The final product is purified using column chromatography. The synthetic route typically involves the following steps:
Chlorination: 6-chloro-purine is treated with a chlorinating agent to introduce the chlorine atom.
Displacement: The chlorine atom is displaced by an amino group through nucleophilic substitution.
Acetylation: The resulting compound is acetylated to protect the amino group.
Purification: The final product is purified using column chromatography to obtain a pure compound.
Chemical Reactions Analysis
Phenol, 4-[(1H-purin-6-ylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4-[(1H-purin-6-ylamino)methyl]- has diverse scientific research applications, including:
Cancer Research: This compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Neurological Disorders: It has been studied for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer’s disease.
Inflammation: The compound exhibits anti-inflammatory properties, making it a candidate for research in inflammatory diseases.
Drug Discovery: Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of Phenol, 4-[(1H-purin-6-ylamino)methyl]- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
Modulating Signaling Pathways: It can modulate signaling pathways related to inflammation and neuroprotection, thereby exerting its therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
Phenol, 4-[(1H-purin-6-ylamino)methyl]- can be compared with other similar compounds, such as:
Para-Topolin:
Phenol, 4-[(9H-purin-6-ylamino)methyl]-: This compound is structurally similar but differs in the position of the amino group on the purine ring.
The uniqueness of Phenol, 4-[(1H-purin-6-ylamino)methyl]- lies in its specific structure, which allows for targeted interactions with molecular pathways involved in cancer, neurological disorders, and inflammation.
Properties
IUPAC Name |
4-[(7H-purin-6-ylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKJIEMODDQCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433416 | |
Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80054-30-4 | |
Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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